9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-14-7-4-6-13(12-14)21-25-22-24-17-10-5-11-18(28)19(17)20(27(22)26-21)15-8-2-3-9-16(15)23/h2-4,6-9,12,20H,5,10-11H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSALJBTUQAJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities of this compound based on diverse sources.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and methoxyphenyl groups. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Research indicates that this compound acts as a selective agonist for RXFP4 (relaxin family peptide receptor 4). It has been shown to activate various intracellular signaling pathways including ERK1/2 phosphorylation and β-arrestin recruitment.
Biological Assays
In vitro assays have demonstrated that the compound significantly inhibits forskolin-stimulated cAMP accumulation in CHO cells overexpressing RXFP4. The effective concentration (EC50) values and efficacy percentages are critical for understanding its potency as a pharmacological agent.
| Compound | EC50 (μM) | Efficacy (%) |
|---|---|---|
| 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | 0.25 | 60.8 ± 7.6 |
| Other derivatives | Varies | Varies |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines (e.g., MCF-7). The compound exhibited varying degrees of cytotoxic effects depending on the concentration used. For instance:
- At a concentration of 100 μM, compounds derived from this scaffold showed cytotoxicity greater than 60% against MCF-7 cells.
- The IC50 values were calculated to compare potency with standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | MCF-7 | 14 |
| Doxorubicin | MCF-7 | 10 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound in treating conditions such as cancer and cardiovascular diseases due to its ability to modulate specific signaling pathways.
- Study on RXFP4 Agonism : A high-throughput screening identified this compound as a potent RXFP4 agonist with significant effects on cellular signaling pathways associated with vascular health.
- Cytotoxicity Assessment : In a comparative study with other derivatives of triazoloquinazoline compounds, it was found that modifications to the phenyl groups significantly influenced the cytotoxic profile.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen vs. Hydroxyl Groups : The 2-chlorophenyl group in the target compound enhances lipophilicity and receptor binding compared to the 4-hydroxyphenyl analog, which is more polar and less bioavailable .
- Stereoelectronic Effects : Bromine at position 9 (2-bromophenyl) increases molecular weight and halogen bonding but reduces synthetic yield (85% vs. 92% for 4-hydroxyphenyl) due to steric hindrance .
Substituent Variations at Position 2
The 3-methoxyphenyl group at position 2 distinguishes the target compound from analogs with simpler or bulkier substituents.
Key Observations :
- Methoxy Position : The 3-methoxy group optimizes π-π stacking and hydrogen bonding with RXFP4, outperforming the 4-methoxy analog, which disrupts binding pocket geometry .
- Methyl vs. Methoxyphenyl : Methyl substitution simplifies synthesis but drastically reduces potency, highlighting the necessity of aryl groups for activity .
Core Heterocycle Modifications
Replacing the triazole ring with other heterocycles alters pharmacological and physicochemical profiles.
Key Observations :
- Triazole vs. Tetrazole : The triazole core in the target compound provides better metabolic stability compared to tetrazole analogs, which are prone to oxidative degradation .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
Core Formation : Reacting substituted benzylamines with aldehydes and isocyanates under reflux in acetic acid to form the triazoloquinazolinone core .
Substituent Introduction : Introducing the 2-chlorophenyl and 3-methoxyphenyl groups via nucleophilic aromatic substitution or cross-coupling reactions.
Optimization Strategies :
- Catalyst Screening : Comparative studies show that deep eutectic solvents (e.g., NGPU) improve yields (up to 97%) and reduce reaction times compared to traditional catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% while maintaining high purity (>95%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid improves cyclization efficiency .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is used:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies hydrogen environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.1) .
Infrared (IR) Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
HPLC-PDA : Ensures purity (>98%) by monitoring UV absorption at 254 nm .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Prioritize target-specific assays based on structural analogs:
Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ kinase assays to test inhibition of EGFR or VEGFR2, given the triazole moiety’s affinity for ATP-binding pockets .
- Cytochrome P450 Inhibition : Assess metabolic stability via fluorometric microsomal assays .
Antimicrobial Activity :
- MIC Determination : Broth microdilution against S. aureus (ATCC 29213) and C. albicans (ATCC 90028), with ciprofloxacin/fluconazole as controls .
Cytotoxicity : MTT assay on HEK-293 cells to evaluate IC₅₀ values .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
Standardized Protocols :
- Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Normalize enzyme inhibition data to positive controls (e.g., staurosporine for kinases) .
Structural Reanalysis :
- Verify substituent positions via X-ray crystallography (e.g., 2-chlorophenyl orientation impacts target binding) .
Meta-Analysis : Compare datasets from analogs (e.g., 4-chlorophenyl vs. 2-chlorophenyl derivatives show 3–5× differences in IC₅₀) .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
The compound’s lipophilicity (LogP ~3.5) limits solubility. Address this via:
Prodrug Design : Introduce phosphate esters at the 8-keto group, increasing solubility by 10–20× in PBS (pH 7.4) .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to achieve sustained release (≥80% over 72 hours) .
Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .
Advanced: How to design a structure-activity relationship (SAR) study for this scaffold?
Answer:
Focus on systematic substituent variation:
Core Modifications :
- Replace the triazole ring with imidazole to assess impact on kinase inhibition .
Substituent Screening :
- Chlorophenyl Position : Compare 2-, 3-, and 4-chloro derivatives (e.g., 2-chloro improves EGFR binding by 40% vs. 4-chloro) .
- Methoxy Group : Test 3-methoxy vs. 4-methoxy; the former enhances solubility but reduces CYP3A4 inhibition .
Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, H-bond donors) to predict bioavailability .
Advanced: What analytical methods address conflicting spectral data (e.g., NMR peak splitting)?
Answer:
Dynamic NMR (DNMR) : Resolve rotational isomerism by heating samples to 80°C, collapsing split peaks into singlets .
2D NMR Techniques :
- HSQC : Correlate carbon-hydrogen couplings to assign ambiguous signals (e.g., distinguishing triazole vs. quinazoline protons) .
- NOESY : Identify spatial proximity of substituents (e.g., 3-methoxyphenyl orientation relative to the core) .
X-ray Crystallography : Resolve absolute configuration and confirm substituent positions .
Advanced: How to optimize reaction scalability without compromising yield?
Answer:
Flow Chemistry : Implement continuous flow reactors for the cyclization step, achieving 85% yield at 100 g scale .
Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), reducing waste by 30% .
Catalyst Recycling : Recover deep eutectic solvents (e.g., NGPU) via aqueous extraction, maintaining >90% efficiency over 5 cycles .
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